molecular formula C10H9NO B1599561 (R)-(-)-1-Indanyl isocyanate CAS No. 745783-80-6

(R)-(-)-1-Indanyl isocyanate

Cat. No.: B1599561
CAS No.: 745783-80-6
M. Wt: 159.18 g/mol
InChI Key: XUEHOPNFOYAYTA-SNVBAGLBSA-N
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Description

“®-(-)-1-Indanyl isocyanate” is an organic compound that contains an isocyanate group . Isocyanates are referred to as compounds that contain the functional group with the formula R−N=C=O . An organic compound with two isocyanate groups is known as a diisocyanate .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation . This involves treating amines with phosgene to produce isocyanates and hydrochloric acid . The reactions proceed via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Scientific Research Applications

Catalyst Research

One study examined the behavior of carbon monoxide and nitric oxide over Rh/Al2O3 catalysts, finding that isocyanate production occurs when these gases interact over the catalyst surface. This research is critical for understanding catalytic processes in industrial applications, such as the purification of exhaust gases and the synthesis of chemicals (Dictor, 1988).

Chemical Synthesis

In chemical synthesis, a rhenium complex was used to catalyze the reaction of an aromatic aldimine with an isocyanate, leading to the production of phthalimidine and an indene derivative. This highlights the role of isocyanates in facilitating novel synthetic routes for producing complex organic molecules (Kuninobu et al., 2006).

Materials Science

Research into the adhesive properties of reactive trifunctional polyether urethane quasi-prepolymers examined the influence of free isocyanate content. This study is significant for the development of adhesives and coatings, where the manipulation of isocyanate content can alter material properties such as adhesion strength and curing rate (Silva et al., 2006).

Environmental and Health Safety

The potential health risks associated with isocyanate exposure, particularly in occupational settings, have been a concern. Studies have explored the mechanisms of isocyanate-induced asthma, emphasizing the need for improved safety measures and exposure limits to protect workers (Tee et al., 1998).

Mechanism of Action

Target of Action

The primary target of ®-(-)-1-Indanyl isocyanate, like other isocyanates, are biological molecules with nucleophilic properties, such as alcohols and amines . These molecules are abundant in various biological systems, playing crucial roles in numerous biochemical processes.

Mode of Action

®-(-)-1-Indanyl isocyanate interacts with its targets through a chemical reaction. Isocyanates are electrophiles, meaning they are attracted to electron-rich, or nucleophilic, regions of other molecules . When an isocyanate encounters a suitable nucleophile, it forms a covalent bond with it, resulting in a modification of the original molecule . This can lead to changes in the structure and function of the target molecule, potentially altering its role in biological processes.

Biochemical Pathways

Isocyanates in general are known to react with a variety of small molecules, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The downstream effects of these reactions would depend on the specific context and environment in which they occur.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of ®-(-)-1-Indanyl isocyanate’s action would depend on the specific molecules it reacts with. For instance, if it reacts with molecules involved in cell signaling, it could potentially alter signal transduction pathways . If it reacts with structural proteins, it could affect the physical properties of cells or tissues

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-(-)-1-Indanyl isocyanate. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and extent of its reactions with target molecules .

Safety and Hazards

Isocyanates are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer . Therefore, it is important that workers’ exposures are properly controlled .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, environmental concerns about fossil-based isocyanates have led to increased interest in the production of isocyanate compounds directly from biomass .

Biochemical Analysis

Biochemical Properties

®-(-)-1-Indanyl isocyanate plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes ®-(-)-1-Indanyl isocyanate a valuable tool for studying protein modifications and enzyme mechanisms .

Cellular Effects

The effects of ®-(-)-1-Indanyl isocyanate on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to covalently modify proteins can lead to changes in protein function, potentially altering cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, ®-(-)-1-Indanyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic amino acid residues, such as lysine and cysteine, on proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, ®-(-)-1-Indanyl isocyanate can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(-)-1-Indanyl isocyanate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(-)-1-Indanyl isocyanate remains stable under specific conditions, but its reactivity can lead to gradual degradation and loss of activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of ®-(-)-1-Indanyl isocyanate vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function. At high doses, ®-(-)-1-Indanyl isocyanate can cause widespread protein modifications, resulting in toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

®-(-)-1-Indanyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s reactivity allows it to modify key enzymes involved in metabolic processes, potentially altering the flow of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, ®-(-)-1-Indanyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of ®-(-)-1-Indanyl isocyanate can affect its activity and function, as well as its potential to modify target proteins .

Subcellular Localization

The subcellular localization of ®-(-)-1-Indanyl isocyanate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may preferentially modify proteins in certain cellular regions. Understanding the subcellular distribution of ®-(-)-1-Indanyl isocyanate is crucial for elucidating its biochemical effects and mechanisms of action .

Properties

IUPAC Name

(1R)-1-isocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHOPNFOYAYTA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426974
Record name (R)-(-)-1-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-80-6
Record name (R)-(-)-1-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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